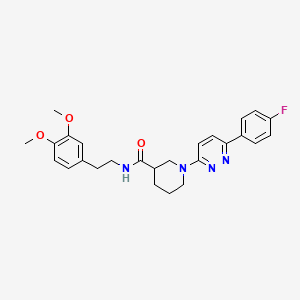

![molecular formula C25H24N2O3S B2880338 N-[4-(1,3-苯并噻唑-2-基)-3-羟基苯基]-4-(戊氧基)苯甲酰胺 CAS No. 681228-57-9](/img/structure/B2880338.png)

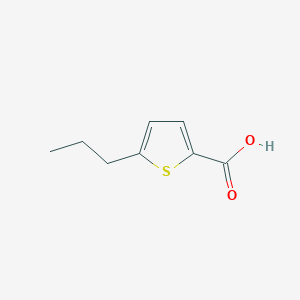

N-[4-(1,3-苯并噻唑-2-基)-3-羟基苯基]-4-(戊氧基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

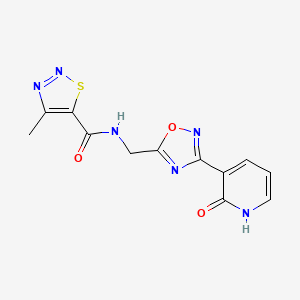

Benzothiazole is a bicyclic heterocyclic compound that is part of many synthetic and natural products . It’s an important scaffold in medicinal chemistry and is associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves reactions of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . A series of novel N’-(1,3-benzothiazol-2-yl)-arylamides were synthesized using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can vary greatly depending on the substituents attached to the benzothiazole ring. For example, the compound N-(1,3-benzothiazol-2-yl)-2,2,3,3,4,4,4-heptafluorobutanamide has a linear formula of C11H5F7N2OS .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, iodine can catalyze the synthesis of 2-aroylbenzothiazoles and 2-arylbenzothiazoles from 2-aminobenzenethiols and acetophenones .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary greatly depending on their structure. For example, N-(1,3-benzothiazol-2-yl)-4-chloro-3-nitrobenzamide is a white powder with a melting point of 254–256 °C .科学研究应用

抗菌应用

已合成并评估了苯并噻唑衍生物(包括与 N-[4-(1,3-苯并噻唑-2-基)-3-羟基苯基]-4-(戊氧基)苯甲酰胺相关的结构)的抗菌特性。例如,一系列 N-苯基-4-(4-(噻唑-2-基)-苯基)-噻唑-2-胺衍生物对各种细菌和真菌菌株表现出显着的抗菌活性,一些化合物显示出比参考药物更高的效力。抗菌活性对革兰氏阳性菌株尤为明显,突出了这些化合物在开发新型抗菌剂中的潜力 (Bikobo 等人,2017)。

抗癌活性

苯并噻唑衍生物也因其抗癌特性而受到探索。例如,2-(4-氨基苯基)苯并噻唑及其氧化衍生物对人类癌细胞系表现出选择性生长抑制特性,对乳腺癌细胞系特别有效。这些化合物在敏感细胞系中的代谢是其选择性抗癌活性的关键因素,表明它们在靶向癌症治疗中的潜力 (Kashiyama 等人,1999)。

缓蚀

在腐蚀科学领域,苯并噻唑衍生物已被合成并研究其在酸性环境中抑制钢腐蚀的有效性。与先前报道的苯并噻唑家族抑制剂相比,这些化合物提供了更高的稳定性和更高的抑制效率,证明了它们在工业应用中作为缓蚀剂的潜力 (Hu 等人,2016)。

材料科学应用

苯并噻唑衍生物已用于发光材料的开发。例如,某些苯并噻唑衍生物表现出独特的发光特性,使其适用于白光发射应用。通过以特定比例将这些化合物掺杂到聚合物基质中,可以制造具有所需色度坐标的白光发射器件,展示了苯并噻唑衍生物在材料科学和光电应用中的多功能性 (Lu 等人,2017)。

作用机制

Target of Action

The compound N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-(pentyloxy)benzamide, also known as N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(pentyloxy)benzamide, is primarily targeted towards bacterial strains . It has shown promising activity against Staphylococcus aureus .

Mode of Action

It’s known that benzothiazole derivatives often interact with their targets by binding to active sites, thereby inhibiting the function of the target .

Biochemical Pathways

Benzothiazole derivatives are known to interfere with various biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are favorable according to ADMET calculations . These properties impact the bioavailability of the compound, determining how much of the compound reaches its target to exert its therapeutic effect.

Result of Action

The compound exhibits bactericidal activity against Staphylococcus aureus, indicating its ability to kill bacteria . It has shown promising activity with minimum inhibitory concentration (MIC) values in the range of 19.7–24.2 μM against Staphylococcus aureus NCIM 5021 .

安全和危害

The safety and hazards of benzothiazole derivatives can vary greatly depending on their structure. It’s important to handle these compounds with care and to follow all safety guidelines. Sigma-Aldrich, for example, provides these products to early discovery researchers as part of a collection of rare and unique chemicals .

未来方向

属性

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-pentoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O3S/c1-2-3-6-15-30-19-12-9-17(10-13-19)24(29)26-18-11-14-20(22(28)16-18)25-27-21-7-4-5-8-23(21)31-25/h4-5,7-14,16,28H,2-3,6,15H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHFVAKHESCKGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-(pentyloxy)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorobenzyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2880262.png)

![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2880268.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1,1,1-trifluoro-2-butanol](/img/structure/B2880272.png)

![4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2880278.png)